{3,5-Dibromo-4-[(2,4-dichloroquinolin-6-yl)oxy]phenoxy}acetic acid
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Overview
Description
2-(3,5-Dibromo-4-((2,4-dichloroquinolin-6-yl)oxy)phenoxy)acetic acid is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dibromo-4-((2,4-dichloroquinolin-6-yl)oxy)phenoxy)acetic acid typically involves multiple steps, including halogenation, etherification, and acylation reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dibromo-4-((2,4-dichloroquinolin-6-yl)oxy)phenoxy)acetic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium, boron reagents (for Suzuki–Miyaura coupling)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce dehalogenated compounds.
Scientific Research Applications
2-(3,5-Dibromo-4-((2,4-dichloroquinolin-6-yl)oxy)phenoxy)acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,5-Dibromo-4-((2,4-dichloroquinolin-6-yl)oxy)phenoxy)acetic acid involves its interaction with molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Dibromo-4-((2,4-dichloroquinolin-6-yl)oxy)phenoxy)acetic acid ethyl ester: A similar compound with an ethyl ester group, which may exhibit different reactivity and properties.
3,5-Dibromo-4-((2,4-dichloroquinolin-6-yl)oxy)phenol: A related compound with a phenol group, which may have distinct chemical and biological activities.
Uniqueness
2-(3,5-Dibromo-4-((2,4-dichloroquinolin-6-yl)oxy)phenoxy)acetic acid is unique due to its specific combination of bromine, chlorine, and quinoline moieties, which contribute to its diverse reactivity and potential applications. Its ability to undergo various chemical reactions and its wide range of scientific research applications make it a valuable compound in multiple fields.
Properties
CAS No. |
918945-91-2 |
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Molecular Formula |
C17H9Br2Cl2NO4 |
Molecular Weight |
522.0 g/mol |
IUPAC Name |
2-[3,5-dibromo-4-(2,4-dichloroquinolin-6-yl)oxyphenoxy]acetic acid |
InChI |
InChI=1S/C17H9Br2Cl2NO4/c18-11-4-9(25-7-16(23)24)5-12(19)17(11)26-8-1-2-14-10(3-8)13(20)6-15(21)22-14/h1-6H,7H2,(H,23,24) |
InChI Key |
VCIYKXCRKKGYSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1OC3=C(C=C(C=C3Br)OCC(=O)O)Br)C(=CC(=N2)Cl)Cl |
Origin of Product |
United States |
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